2,7-Dimethylimidazo[1,2-a]pyridin
Übersicht
Beschreibung
2,7-Dimethylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with two methyl groups attached at the 2nd and 7th positions. It has a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol . This compound is of significant interest due to its wide range of applications in medicinal chemistry, particularly in the development of antituberculosis agents .
Wissenschaftliche Forschungsanwendungen
2,7-Dimethylimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of antituberculosis agents due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Biological Studies: It is used as a scaffold in the design of bioactive molecules for studying various biological processes and pathways.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Industrial Applications: It is used in the synthesis of various industrial chemicals and intermediates for the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
2,7-Dimethylimidazo[1,2-a]pyridine has been recognized as a significant agent against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It shows in vitro anti-TB activity against replicating and non-replicating bacteria . This compound also exhibits potential as a covalent anticancer agent .
Mode of Action
It is known to exhibit significant activity against mdr-tb and xdr-tb . As an anticancer agent, it acts as a targeted covalent inhibitor (TCI), a class of drugs that form a covalent bond with their target .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridines can have different mechanisms of action based on their structure . For instance, some imidazo[1,2-a]pyridines have been found to disrupt mitochondrial functions, while others cause nuclear DNA damage .
Pharmacokinetics
A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The result of the action of 2,7-Dimethylimidazo[1,2-a]pyridine is a significant reduction in bacterial growth, making it effective against MDR-TB and XDR-TB . As an anticancer agent, it has shown potential in inhibiting the viability of cancer cells .
Biochemische Analyse
Biochemical Properties
2,7-Dimethylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibacterial drug development . Additionally, 2,7-Dimethylimidazo[1,2-a]pyridine can bind to specific proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of 2,7-Dimethylimidazo[1,2-a]pyridine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 2,7-Dimethylimidazo[1,2-a]pyridine has been reported to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 2,7-Dimethylimidazo[1,2-a]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, it has been shown to inhibit the activity of enzymes involved in DNA replication, thereby preventing bacterial growth . Additionally, 2,7-Dimethylimidazo[1,2-a]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2,7-Dimethylimidazo[1,2-a]pyridine in laboratory settings have been extensively studied. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that 2,7-Dimethylimidazo[1,2-a]pyridine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2,7-Dimethylimidazo[1,2-a]pyridine vary with different dosages. At low doses, it has been shown to have beneficial effects, such as antibacterial activity and modulation of immune responses . At high doses, 2,7-Dimethylimidazo[1,2-a]pyridine can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2,7-Dimethylimidazo[1,2-a]pyridine is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . Additionally, 2,7-Dimethylimidazo[1,2-a]pyridine can affect the activity of enzymes involved in key metabolic pathways, such as glycolysis and the citric acid cycle .
Transport and Distribution
The transport and distribution of 2,7-Dimethylimidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments . Additionally, 2,7-Dimethylimidazo[1,2-a]pyridine can bind to plasma proteins, influencing its distribution and bioavailability .
Subcellular Localization
The subcellular localization of 2,7-Dimethylimidazo[1,2-a]pyridine is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In these compartments, 2,7-Dimethylimidazo[1,2-a]pyridine can interact with key biomolecules, influencing their activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine can be achieved through various synthetic routes, including:
Condensation Reactions: One common method involves the condensation of 2,6-dimethylpyridine with formamide in the presence of a strong acid catalyst, such as sulfuric acid, to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: Another approach involves multicomponent reactions where 2,6-dimethylpyridine, an aldehyde, and an amine are reacted together under acidic conditions to form the desired product.
Oxidative Coupling: This method involves the oxidative coupling of 2,6-dimethylpyridine with an appropriate oxidizing agent, such as potassium permanganate, to form the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
Industrial production of 2,7-Dimethylimidazo[1,2-a]pyridine typically involves large-scale condensation reactions using readily available starting materials and efficient catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated processes further enhances the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, alkylating agents, and arylating agents under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Vergleich Mit ähnlichen Verbindungen
2,7-Dimethylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-Methylimidazo[1,2-a]pyridine: Lacks the additional methyl group at the 7th position, which may affect its chemical and biological properties.
2,6-Dimethylimidazo[1,2-a]pyridine: Has methyl groups at the 2nd and 6th positions, which may result in different reactivity and biological activity.
2,7-Dimethylimidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical and biological properties.
The uniqueness of 2,7-Dimethylimidazo[1,2-a]pyridine lies in its specific substitution pattern and its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Biologische Aktivität
2,7-Dimethylimidazo[1,2-a]pyridine (DMIP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-tuberculosis (anti-TB) agent. This article provides a comprehensive overview of the biological activity of DMIP, focusing on its mechanisms of action, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.
Overview of Biological Activity
The imidazo[1,2-a]pyridine scaffold, including DMIP, has been associated with a wide range of biological activities. These include:
- Antituberculosis Activity : DMIP derivatives have shown promising results against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
- Antimicrobial Properties : Compounds in this class exhibit antibacterial and antifungal activities.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
Antituberculosis Activity
Recent studies have demonstrated the efficacy of DMIP derivatives in combating TB. The following table summarizes key findings from various studies regarding the minimum inhibitory concentration (MIC) values against Mtb strains:
The mechanism by which DMIP exerts its anti-TB effects is not fully elucidated but involves interaction with the bacterial cell wall and disruption of metabolic pathways essential for Mtb survival. Transcriptional profiling studies indicate that DMIP compounds may alter gene expression in Mtb, impacting its ability to replicate and survive under stress conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR of DMIP derivatives is crucial for optimizing their biological activity. Modifications at various positions on the imidazo[1,2-a]pyridine ring can significantly influence their potency and selectivity:
- Position 3 Substitutions : Alterations at this position have been linked to enhanced anti-TB activity.
- Hydrophobicity : Increasing hydrophobic character generally improves cell membrane permeability and bioavailability.
- Functional Groups : The presence of specific functional groups can enhance binding affinity to target proteins within Mtb.
Case Study 1: ND-09759 Efficacy
A study evaluated ND-09759, a derivative of DMIP, in a mouse model of TB. The compound demonstrated significant bactericidal activity comparable to standard TB treatments such as isoniazid (INH) and rifampicin (RMP). The study highlighted that ND-09759 had a favorable pharmacokinetic profile and was well-tolerated at therapeutic doses .
Case Study 2: In Vitro Evaluation Against MDR-TB
Another investigation focused on a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides that exhibited MIC values as low as 0.07 μM against MDR strains. This study underscored the potential for these compounds to serve as lead candidates in developing new TB therapies .
Eigenschaften
IUPAC Name |
2,7-dimethylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-11-6-8(2)10-9(11)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCGFNPVXKJNTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186350 | |
Record name | 2,7-Dimethylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3268-61-9 | |
Record name | 2,7-Dimethylimidazo(1,2-a)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Dimethylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the current understanding of the mechanism of action of 2,7-Dimethylimidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb)?
A1: While the precise mechanism of action remains to be fully elucidated, preliminary transcriptional profiling experiments using Mtb treated with a representative compound (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide) suggest potential interference with essential bacterial metabolic pathways. [] Further research is necessary to pinpoint the exact targets and downstream effects.
Q2: How effective are 2,7-Dimethylimidazo[1,2-a]pyridine derivatives against drug-resistant tuberculosis strains?
A2: Studies demonstrate that several 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives exhibit potent activity against a range of Mtb strains, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. [] This finding highlights their potential for combating the growing threat of drug-resistant tuberculosis.
Q3: What is the structure-activity relationship (SAR) profile of 2,7-Dimethylimidazo[1,2-a]pyridine derivatives regarding their anti-tuberculosis activity?
A3: Research indicates that modifications to the substituents on the imidazo[1,2-a]pyridine core significantly impact anti-tuberculosis activity. For instance, the presence of specific substituents at the 3-position, like carboxamide groups, appears crucial for enhanced potency against Mtb. [, ] Further investigations into SAR are ongoing to optimize the structure for improved activity and drug-like properties.
Q4: What are the pharmacokinetic properties of 2,7-Dimethylimidazo[1,2-a]pyridine derivatives?
A4: Pharmacokinetic analyses of a lead compound, N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, in a mouse model showed promising results. Oral administration resulted in sustained drug levels in serum with a half-life of 20.1 hours, supporting the potential for once-daily dosing. []
Q5: Have 2,7-Dimethylimidazo[1,2-a]pyridine derivatives been tested in in vivo models of tuberculosis?
A5: Yes, studies using a mouse model of Mtb infection demonstrated the in vivo efficacy of N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide. This compound significantly reduced bacterial burden in the lungs and spleens of infected mice, comparable to the efficacy observed with standard anti-tuberculosis drugs like isoniazid and rifampicin. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.